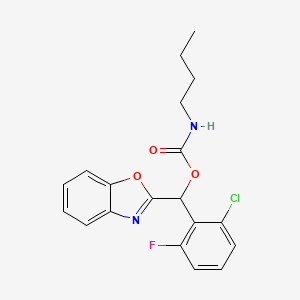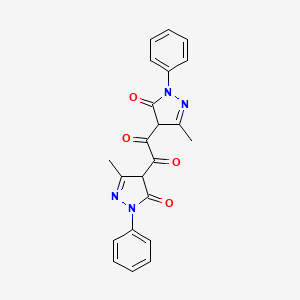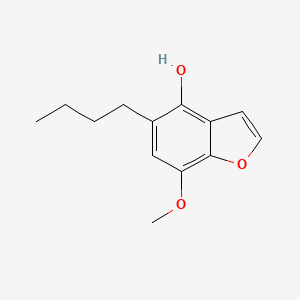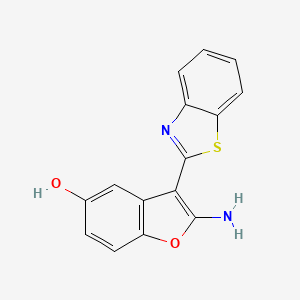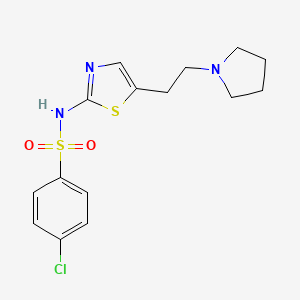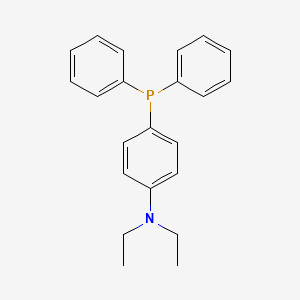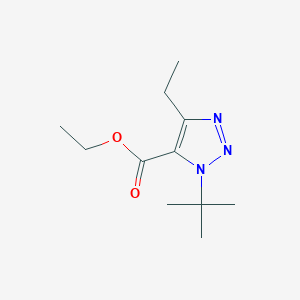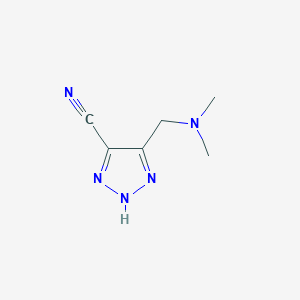
4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a dimethylaminomethyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an azide and an alkyne, in the presence of a copper catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the dimethylaminomethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Methylaminoquinolines: Compounds with a quinoline ring and methylamino groups, used in medicinal chemistry.
Dimethylaminophenol: An aromatic compound with both phenol and amine functional groups.
Uniqueness
4-((Dimethylamino)methyl)-1H-1,2,3-triazole-5-carbonitrile is unique due to its triazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C6H9N5/c1-11(2)4-6-5(3-7)8-10-9-6/h4H2,1-2H3,(H,8,9,10) |
InChI Key |
LYRRHUMCJDFCCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NNN=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


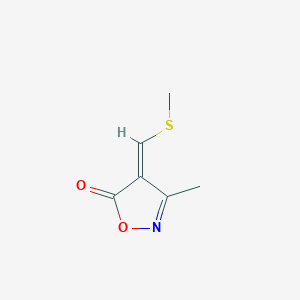
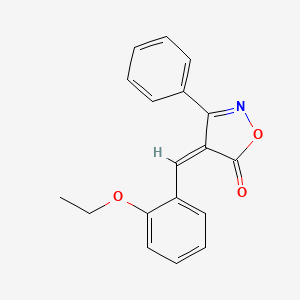
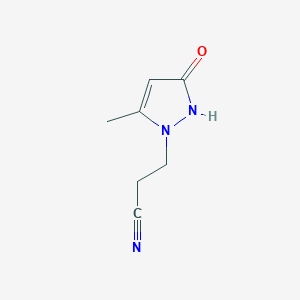
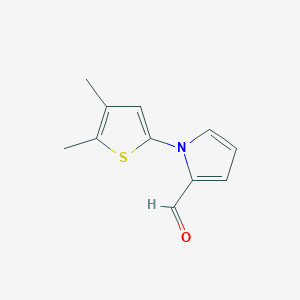
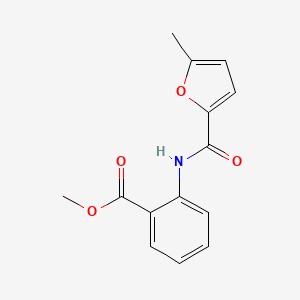
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
